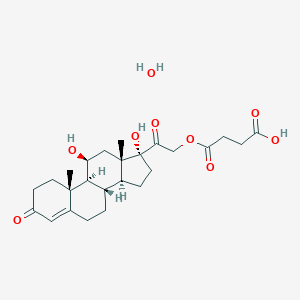

Hydrocortisone hemisuccinate hydrate

Overview

Description

It is commonly used for its anti-inflammatory and anti-allergic properties . This compound is a derivative of hydrocortisone, which is a naturally occurring corticosteroid produced by the adrenal cortex.

Mechanism of Action

Target of Action

Hydrocortisone hemisuccinate, also known as hydrocortisone hydrogen succinate or simply hydrocortisone succinate, is a synthetic glucocorticoid corticosteroid . Its primary targets are glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Hydrocortisone hemisuccinate exerts its action by binding to and activating cytoplasmic glucocorticoid receptors . Once activated, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes . This binding leads to increased or decreased transcription of genes, resulting in the production of anti-inflammatory proteins and a decrease in osteoblast activity .

Biochemical Pathways

The activated glucocorticoid receptor-ligand complex influences several biochemical pathways. It inhibits the activity of phospholipase A2 and NF-kappa B, both of which are involved in the inflammatory response . It also promotes the expression of anti-inflammatory genes . Furthermore, hydrocortisone hemisuccinate has been found to inhibit IL-6 and IL-3 bioactivity .

Pharmacokinetics

Oral hydrocortisone has a bioavailability of approximately 96 ± 20% . It reaches a mean Cmax of 32.69nmol/L with a mean AUC of 90.63h*nmol/L at a dose of 0.2-0.3mg/kg/day . The pharmacokinetics of hydrocortisone can vary significantly from patient to patient .

Result of Action

The molecular and cellular effects of hydrocortisone hemisuccinate’s action are primarily anti-inflammatory. By binding to glucocorticoid receptors and influencing gene transcription, it leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins . This results in a reduction of inflammation and immune response .

Action Environment

The action, efficacy, and stability of hydrocortisone hemisuccinate can be influenced by various environmental factors. For instance, the compound should be preserved in tight containers . The anhydrous form loses not more than 1.0% of its weight, and the hydrous form loses not more than 4.0% of its weight when dried at 105°C for 3 hours . This suggests that exposure to moisture and heat can affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

Hydrocortisone hemisuccinate is a glucocorticoid that interacts with the glucocorticoid receptor, leading to downstream effects such as inhibition of phospholipase A2, NF-kappa B, other inflammatory transcription factors, and the promotion of anti-inflammatory genes .

Cellular Effects

Hydrocortisone hemisuccinate has been shown to enhance the proliferation and differentiation of various cell types, including endothelial, epithelial, mesenchymal, and oligodendrocyte cells . It also inhibits the expression of bone differentiation markers and stimulates the expression of adipocyte differentiation markers .

Molecular Mechanism

The molecular mechanism of action of Hydrocortisone hemisuccinate involves binding to the glucocorticoid receptor, leading to changes in gene expression that result in multiple downstream effects over hours to days .

Temporal Effects in Laboratory Settings

The hydrolysis of Hydrocortisone hemisuccinate above pH 8 has been studied by constant pH titrations in aqueous solution and appears to involve specific hydroxyl ion catalyzed hydrolysis as the only significant reaction pathway .

Dosage Effects in Animal Models

The effects of Hydrocortisone hemisuccinate on animal models vary with different dosages

Metabolic Pathways

Hydrocortisone hemisuccinate is metabolized to 6-beta hydrocortisol via CYP3A, 5-beta tetrahydrocortisol via 3-oxo-5-beta-steroid 4-dehydrogenase, 5-alpha tetrahydrocortisol via 3-oxo-5-alpha-steroid 4-dehydrogenase 2, cortisone via Corticosteroid 11-beta-dehydrogenase isozyme 1 and Corticosteroid 11-beta-dehydrogenase isozyme 2, and glucuronide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hydrocortisone hemisuccinate hydrate involves the reaction of hydrocortisone with succinic anhydride in the presence of a basic catalyst. The reaction typically occurs at temperatures between 20°C and 40°C and requires stirring for 5 to 30 hours . The mixture is then filtered, and the filtrate is treated with water and an organic solvent to precipitate the product, which is then washed and dried to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone hemisuccinate hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .

Scientific Research Applications

Hydrocortisone hemisuccinate hydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Hydrocortisone acetate: Another ester of hydrocortisone with similar anti-inflammatory properties.

Hydrocortisone sodium succinate: A water-soluble form of hydrocortisone used for intravenous administration.

Prednisolone hemisuccinate: A similar corticosteroid with potent anti-inflammatory effects.

Uniqueness

Hydrocortisone hemisuccinate hydrate is unique due to its specific esterification with succinic acid, which enhances its solubility and bioavailability. This makes it particularly effective for certain medical applications, such as the treatment of acute inflammatory conditions .

Properties

CAS No. |

83784-20-7 |

|---|---|

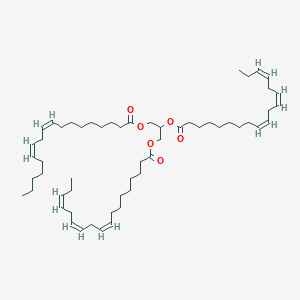

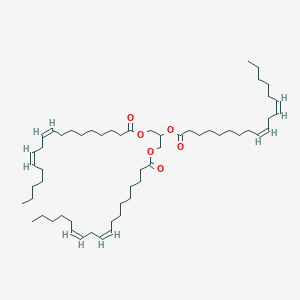

Molecular Formula |

C25H36O9 |

Molecular Weight |

480.5 g/mol |

IUPAC Name |

4-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;hydrate |

InChI |

InChI=1S/C25H34O8.H2O/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);1H2/t16?,17?,18?,22?,23-,24-,25-;/m0./s1 |

InChI Key |

AFLWPAGYTPJSEY-WYMSNYCCSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |

Pictograms |

Irritant; Health Hazard |

Synonyms |

A-hyrocort cortisol hemisuccinate cortisol succinate cortisol succinate, sodium salt cortisol-21-(hydrogen succinate) hydrocortisone 21-sodium succinate hydrocortisone hemisuccinate hydrocortisone hemisuccinate anhydrous hydrocortisone succinate pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, (11beta)- Solu-Cortef Sopolcort H Sopolkort |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)